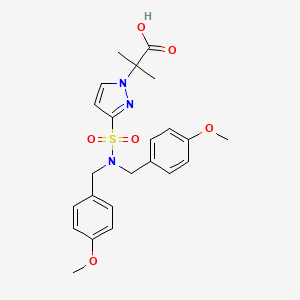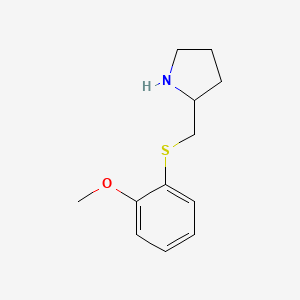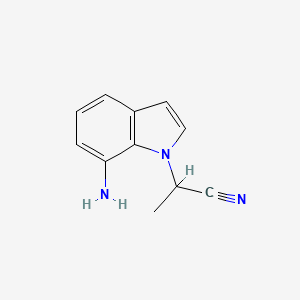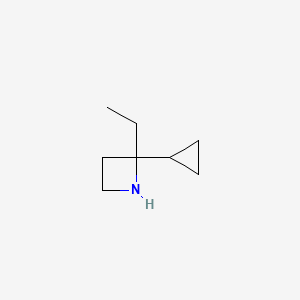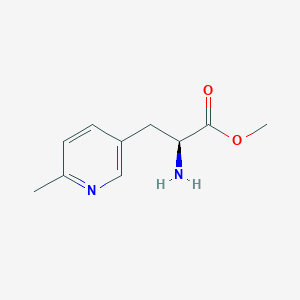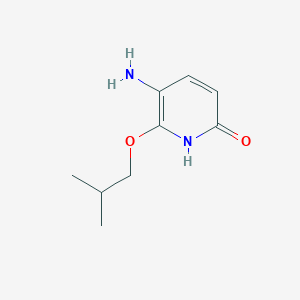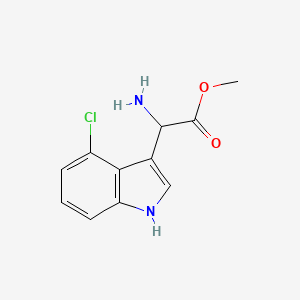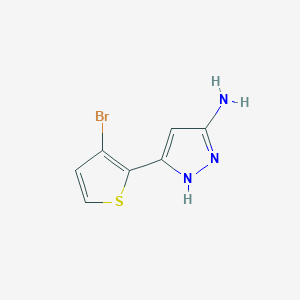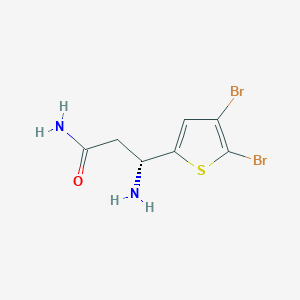
(3R)-3-Amino-3-(4,5-dibromothiophen-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(4,5-dibromothiophen-2-yl)propanamide: is an organic compound that features a thiophene ring substituted with two bromine atoms at positions 4 and 5, an amino group at position 3, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(4,5-dibromothiophen-2-yl)propanamide typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 4 and 5 positions.
Amination: The brominated thiophene undergoes an amination reaction to introduce the amino group at the 3 position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.
Formation of Propanamide: The final step involves the introduction of the propanamide group. This can be done through an amidation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(4,5-dibromothiophen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the thiophene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents such as sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
Chemistry
In chemistry, (3R)-3-Amino-3-(4,5-dibromothiophen-2-yl)propanamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be explored for its potential pharmacological properties. The presence of the amino and bromine groups suggests that it could interact with biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its unique properties may contribute to the development of new materials with enhanced performance.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(4,5-dibromothiophen-2-yl)propanamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The bromine atoms and amino group can form interactions with molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(4-bromothiophen-2-yl)propanamide: Similar structure but with only one bromine atom.
(3R)-3-Amino-3-(4,5-dichlorothiophen-2-yl)propanamide: Similar structure but with chlorine atoms instead of bromine.
(3R)-3-Amino-3-(4,5-dimethylthiophen-2-yl)propanamide: Similar structure but with methyl groups instead of bromine.
Uniqueness
(3R)-3-Amino-3-(4,5-dibromothiophen-2-yl)propanamide is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions
Properties
Molecular Formula |
C7H8Br2N2OS |
|---|---|
Molecular Weight |
328.03 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4,5-dibromothiophen-2-yl)propanamide |
InChI |
InChI=1S/C7H8Br2N2OS/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H2,11,12)/t4-/m1/s1 |
InChI Key |
XPXXMGCSQXXJQF-SCSAIBSYSA-N |
Isomeric SMILES |
C1=C(SC(=C1Br)Br)[C@@H](CC(=O)N)N |
Canonical SMILES |
C1=C(SC(=C1Br)Br)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15275713.png)
